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Compound of Interest

Compound Name: Z-Thr(Bzl)-OH

Cat. No.: B554296 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key features,

synthesis, and application of N-α-Benzyloxycarbonyl-O-benzyl-L-threonine (Z-Thr(Bzl)-OH), a

critical building block in advanced peptide synthesis. This document details its physicochemical

properties, strategic applications in peptide chemistry, and provides detailed experimental

protocols for its synthesis and use.

Core Features and Strategic Importance
Z-Thr(Bzl)-OH is a derivative of the amino acid L-threonine, where the α-amino group is

protected by a benzyloxycarbonyl (Z or Cbz) group, and the side-chain hydroxyl group is

protected by a benzyl (Bzl) ether. This dual-protection strategy imparts specific characteristics

that are highly valuable in the strategic construction of complex peptides, particularly in

solution-phase synthesis.

The Z-group offers robust protection of the N-terminus, which is stable to the conditions

required for the cleavage of many other protecting groups, yet it can be selectively removed

under neutral conditions via catalytic hydrogenation. The benzyl ether protecting the threonine

side-chain is stable under a wide range of conditions but can be removed by strong acids or

catalytic transfer hydrogenation. This orthogonal protection scheme allows for precise,

stepwise modifications and fragment condensations in the synthesis of intricate peptide

sequences.
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Physicochemical Properties
A summary of the key quantitative data for Z-Thr(Bzl)-OH is presented in the table below for

easy reference.

Property Value Reference

CAS Number 69863-36-1 [1]

Molecular Formula C₁₉H₂₁NO₅ [1][2]

Molecular Weight 343.37 g/mol [1]

Melting Point 71-80 °C [2]

Appearance White to off-white powder

Optical Rotation [α]D²⁰ = +16 ± 2º (c=1 in DMF)

Solubility
Soluble in DMF and other

organic solvents

Strategic Application in Peptide Synthesis
Z-Thr(Bzl)-OH is a cornerstone for specific strategies in peptide synthesis, primarily in solution-

phase methodologies. While less common in standard solid-phase peptide synthesis (SPPS)

compared to its Fmoc or Boc-protected counterparts, its unique deprotection characteristics

make it indispensable for certain applications.

The primary advantage of the Z-group is its stability to both acidic and basic conditions

commonly used for the removal of t-butyl and Fmoc groups, respectively. This allows for the

synthesis of fully protected peptide fragments that can be purified and subsequently used in

fragment condensation strategies to build larger, more complex peptides. The benzyl protection

of the threonine side-chain prevents unwanted side reactions at the hydroxyl group during

coupling steps.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis of Z-Thr(Bzl)-OH and

its subsequent use in a peptide coupling reaction, followed by deprotection.
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Synthesis of Z-Thr(Bzl)-OH
This protocol describes the synthesis of Z-Thr(Bzl)-OH from O-benzyl-L-threonine (H-Thr(Bzl)-

OH).

Materials:

O-benzyl-L-threonine (H-Thr(Bzl)-OH)

Benzyl chloroformate (Z-Cl)

Sodium carbonate (Na₂CO₃)

Dioxane

Water

Ethyl acetate

Hexane

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Hydrochloric acid (HCl), 2M

Procedure:

Dissolution: Dissolve O-benzyl-L-threonine (1 equivalent) in a 1:1 mixture of dioxane and

10% aqueous sodium carbonate solution.

Protection Reaction: Cool the solution to 0 °C in an ice bath. Add benzyl chloroformate (1.1

equivalents) dropwise over 30 minutes while maintaining the pH between 9 and 10 by the

dropwise addition of 2M NaOH.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an

additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, wash the mixture with diethyl ether to remove

unreacted benzyl chloroformate. Acidify the aqueous layer to pH 2 with 2M HCl.

Extraction: Extract the product into ethyl acetate (3 x volumes).

Washing: Wash the combined organic layers with water and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude Z-Thr(Bzl)-OH by recrystallization from a suitable solvent

system, such as ethyl acetate/hexane, to obtain a white solid.

Peptide Coupling using Z-Thr(Bzl)-OH
This protocol outlines the coupling of Z-Thr(Bzl)-OH to a C-terminally protected amino acid

(e.g., H-Gly-OBn) using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Materials:

Z-Thr(Bzl)-OH

Glycine benzyl ester hydrochloride (H-Gly-OBn·HCl)

N,N'-Dicyclohexylcarbodiimide (DCC)

1-Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM)

N,N-Dimethylformamide (DMF)

Saturated sodium bicarbonate solution

1M Hydrochloric acid

Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reactant Preparation: Dissolve Z-Thr(Bzl)-OH (1 equivalent) and HOBt (1.1 equivalents) in

DMF. In a separate flask, dissolve H-Gly-OBn·HCl (1 equivalent) in DMF and add DIPEA (1

equivalent) to neutralize the hydrochloride salt.

Activation: Cool the solution of Z-Thr(Bzl)-OH and HOBt to 0 °C. Add DCC (1.1 equivalents)

dissolved in a minimal amount of DCM. Stir the mixture at 0 °C for 30 minutes. A white

precipitate of dicyclohexylurea (DCU) will form.

Coupling: Add the neutralized H-Gly-OBn solution to the activated Z-Thr(Bzl)-OH mixture.

Allow the reaction to warm to room temperature and stir overnight.

Reaction Monitoring: Monitor the reaction for completion using TLC.

Work-up: Filter the reaction mixture to remove the precipitated DCU. Dilute the filtrate with

ethyl acetate.

Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate

solution, water, and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purification: Purify the resulting dipeptide, Z-Thr(Bzl)-Gly-OBn, by column chromatography

on silica gel.

Deprotection of the Z and Bzl Groups
This section describes the removal of the Z and Bzl protecting groups.

This method selectively removes the Z-group while leaving the Bzl-group intact.

Materials:

Z-protected peptide (e.g., Z-Thr(Bzl)-Gly-OBn)
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10% Palladium on carbon (Pd/C)

Formic acid or Ammonium formate

Methanol

Procedure:

Reaction Setup: Dissolve the Z-protected peptide in methanol.

Catalyst Addition: Add 10% Pd/C (catalytic amount, typically 10-20% by weight of the

peptide).

Hydrogen Donor: Add formic acid or ammonium formate (as a hydrogen donor) to the

mixture.

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete

within a few hours.

Monitoring: Monitor the deprotection by TLC.

Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

Concentration: Concentrate the filtrate under reduced pressure to obtain the N-terminally

deprotected peptide.

This method removes both the Z and Bzl groups.

Materials:

Fully protected peptide (e.g., Z-Thr(Bzl)-Gly-OBn)

10% Palladium on carbon (Pd/C)

Methanol or Ethanol

Hydrogen gas (H₂)

Procedure:
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Reaction Setup: Dissolve the protected peptide in methanol or ethanol in a hydrogenation

flask.

Catalyst Addition: Add 10% Pd/C (catalytic amount).

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere

(e.g., using a balloon) with vigorous stirring.

Reaction Time: The reaction may take several hours to overnight to go to completion.

Monitoring: Monitor the reaction by TLC or LC-MS.

Work-up: Filter the reaction mixture through Celite to remove the catalyst.

Concentration: Concentrate the filtrate to yield the fully deprotected peptide (H-Thr-Gly-OH).

Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the synthesis and application of Z-
Thr(Bzl)-OH in peptide synthesis.
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Synthesis of Z-Thr(Bzl)-OH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Z-Thr(Bzl)-OH: A Comprehensive Technical Guide for
Advanced Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b554296#key-features-of-z-thr-bzl-oh-as-a-building-
block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b554296#key-features-of-z-thr-bzl-oh-as-a-building-block
https://www.benchchem.com/product/b554296#key-features-of-z-thr-bzl-oh-as-a-building-block
https://www.benchchem.com/product/b554296#key-features-of-z-thr-bzl-oh-as-a-building-block
https://www.benchchem.com/product/b554296#key-features-of-z-thr-bzl-oh-as-a-building-block
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b554296?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

